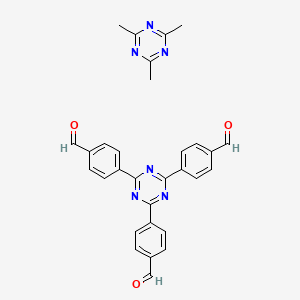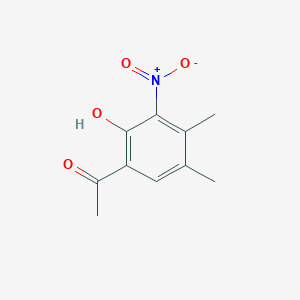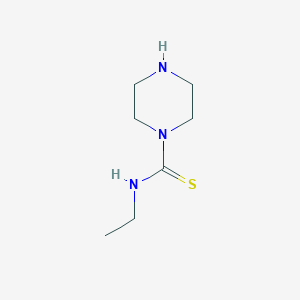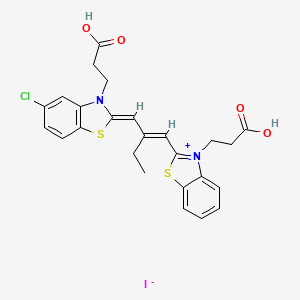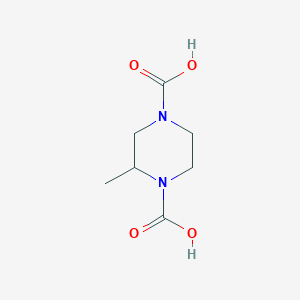
2-Methylpiperazine-1,4-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpiperazine-1,4-dicarboxylic acid is an organic compound with the molecular formula C7H12N2O4 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpiperazine-1,4-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpiperazine-1,4-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
2-Methylpiperazine-1,4-dicarboxylic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Methylpiperazine-1,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: A simple heterocyclic compound with two nitrogen atoms in a six-membered ring.
2-Methylpiperazine: A derivative of piperazine with a methyl group attached to one of the nitrogen atoms.
1,4-Dicarboxylic acid derivatives: Compounds with two carboxyl groups attached to a piperazine ring.
Uniqueness
2-Methylpiperazine-1,4-dicarboxylic acid is unique due to the presence of both a methyl group and two carboxyl groups on the piperazine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
857188-26-2 |
|---|---|
Formule moléculaire |
C7H12N2O4 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
2-methylpiperazine-1,4-dicarboxylic acid |
InChI |
InChI=1S/C7H12N2O4/c1-5-4-8(6(10)11)2-3-9(5)7(12)13/h5H,2-4H2,1H3,(H,10,11)(H,12,13) |
Clé InChI |
GKGLJFWUEIMDKN-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCN1C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


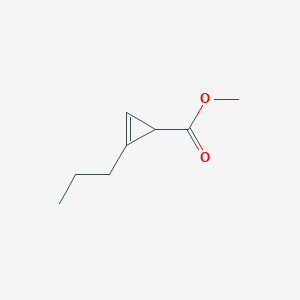
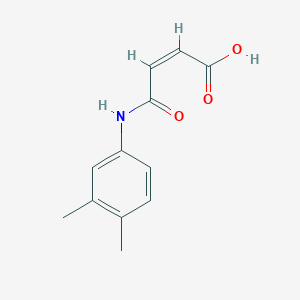
![butyl 4-[2-(diethylamino)ethoxymethyl]benzoate](/img/structure/B13791343.png)
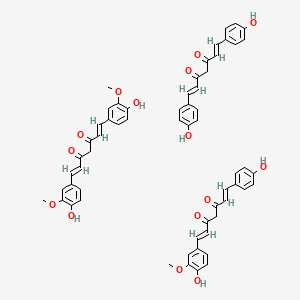

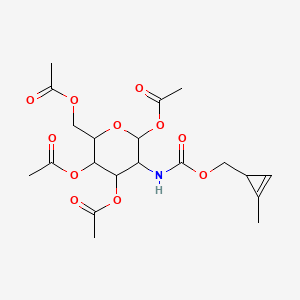
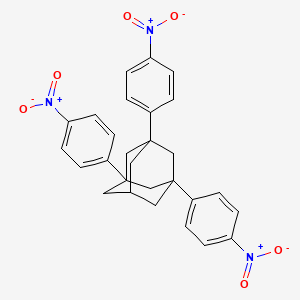
![6,6'-Dibromo-3,3'-bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13791377.png)
